molecular formula C14H16N2S2 B1503844 6,6'-Disulfanediylbis(2-methylaniline) CAS No. 86749-03-3

6,6'-Disulfanediylbis(2-methylaniline)

Cat. No.: B1503844
CAS No.: 86749-03-3
M. Wt: 276.4 g/mol
InChI Key: NQJCQIDMAFODQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,6'-Disulfanediylbis(2-methylaniline) is a disulfide-containing aromatic amine with the molecular formula C₁₄H₁₆N₂S₂. Its structure consists of two 2-methylaniline moieties linked by a disulfide (-S-S-) bridge (Figure 1). This compound is primarily utilized in organic synthesis, particularly as a precursor for heterocyclic compounds such as benzothiazepines .

Synthetic routes typically involve oxidation of aminothiophenol derivatives or coupling reactions. For example, 6,6'-disulfanediylbis(3-chloroaniline) is synthesized via oxidative coupling using NaI/H₂O₂, followed by purification via extraction (). The methyl-substituted variant likely follows analogous methods, with substituents influencing reaction efficiency and product stability.

Properties

IUPAC Name

2-[(2-amino-3-methylphenyl)disulfanyl]-6-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2S2/c1-9-5-3-7-11(13(9)15)17-18-12-8-4-6-10(2)14(12)16/h3-8H,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQJCQIDMAFODQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)SSC2=CC=CC(=C2N)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00678900
Record name 2,2'-Disulfanediylbis(6-methylaniline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86749-03-3
Record name 2,2'-Disulfanediylbis(6-methylaniline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,6'-Disulfanediylbis(2-methylaniline) typically involves the reaction of 2-methylaniline with sulfur-containing reagents under controlled conditions. One common method is the reaction of 2-methylaniline with sulfur in the presence of a suitable catalyst, such as a transition metal complex, to form the disulfide bridge.

Industrial Production Methods: In an industrial setting, the production of 6,6'-Disulfanediylbis(2-methylaniline) is carried out on a larger scale using continuous flow reactors or batch reactors. The process involves the careful control of temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Key Reaction Parameters

ParameterOptimal ConditionYield (%)
Metal sulfideNaHS (0.5 equiv)91
Temperature80°C-
SolventH₂O-
Reaction time4 h-

Mechanistic Insights :

  • NaHS cleaves the S–S bond of DSBMA, generating intermediates such as 2-methylaminobenzenethiolate.

  • The thiolate undergoes nucleophilic addition to CS₂, forming a thiocarbamate intermediate that cyclizes intramolecularly to yield the thiazole product .

  • Excess NaHS is converted to elemental sulfur (S₈) as a byproduct .

Reactions with Carbonyl Compounds

DSBMA reacts with aryl aldehydes and carboxylic acids to form benzothiazoles and disulfide-linked derivatives.

2.1. Reaction with Aryl Aldehydes

In DMF at 100°C, DSBMA reacts with aldehydes (e.g., p-methylbenzaldehyde) in the presence of Na₂S·9H₂O and acetic acid to afford substituted benzothiazoles :

SubstrateConditionsYield (%)
p-MethylbenzaldehydeDMF, 100°C, 8 h97

Procedure :

  • DSBMA (0.4 mmol), aldehyde (0.8 mmol), Na₂S·9H₂O (0.2 mmol), and AcOH (0.2 mmol) in DMF (3 mL).

  • Stirred under N₂, followed by solvent removal and purification via column chromatography .

2.2. Reaction with Carboxylic Acids

DSBMA reacts with carboxylic acids (e.g., acetic acid) in toluene using PCl₃ as a catalyst:

Carboxylic AcidConditionsProduct
Acetic acidToluene, 100°C, 4–6 hDisulfide-linked amide

Mechanism :

  • PCl₃ activates the carboxylic acid, forming an acyl chloride intermediate.

  • Nucleophilic substitution at the disulfide sulfur generates thioester linkages .

3.1. Macrocyclic Ligands

Reaction with 1,2-diiodoethane and K₂CO₃ in MeCN yields trithia- and tetrathia-macrocycles (e.g., 10 and 11 ) :

text
DSBMA + 1,2-diiodoethane → Macrocycle (10/11)

Conditions :

  • K₂CO₃ (3.56 mmol), MeCN, 48 h.

  • Purification via silica chromatography .

3.2. Copper Complexation

DSBMA-derived ligands form mixed-valent Cu(I)/Cu(II) aggregates, as demonstrated by X-ray crystallography .

Scientific Research Applications

Chemical Applications

1. Synthesis of Complex Molecules

  • 6,6'-Disulfanediylbis(2-methylaniline) serves as a valuable building block in organic synthesis. Its structure allows it to participate in various chemical reactions, including:
    • Oxidative Coupling : The compound can undergo oxidative coupling reactions to form more complex disulfide compounds.
    • Electrophilic Aromatic Substitution : The aniline groups can participate in reactions such as nitration and halogenation.

2. Redox Chemistry Studies

  • The compound is utilized in studies involving disulfide bond formation and cleavage, making it significant in redox chemistry research. Its ability to undergo redox reactions allows for the investigation of disulfide bond dynamics, which are crucial in protein chemistry.

Biological Applications

1. Investigating Biological Systems

  • Research has indicated that 6,6'-Disulfanediylbis(2-methylaniline) may play a role in biological systems by influencing redox reactions within cells. It is particularly relevant in studies of:
    • Protein Dynamics : The compound can interact with thiol-containing proteins, affecting their structure and function through disulfide exchange reactions.

2. Potential Therapeutic Uses

  • There is ongoing exploration into the compound's potential as a precursor for drugs targeting oxidative stress-related diseases. Its ability to modulate redox states in biological systems could lead to therapeutic applications.

Medical Applications

1. Drug Development

  • The compound's structural properties make it a candidate for developing new pharmaceuticals aimed at diseases associated with oxidative stress. Research focuses on its efficacy as a therapeutic agent or as part of drug formulations.

Industrial Applications

1. Polymer Production

  • In the industrial sector, 6,6'-Disulfanediylbis(2-methylaniline) is used in the production of polymers where disulfide linkages are essential for maintaining structural integrity. Its application ensures enhanced material properties such as durability and resistance to environmental factors.

2. Material Science

  • The compound's unique properties facilitate its use in creating advanced materials that require specific mechanical and chemical characteristics.

Data Table: Summary of Applications

Application AreaSpecific UseDescription
ChemistrySynthesisBuilding block for complex organic molecules
Redox StudiesInvestigates disulfide bond dynamics
BiologyProtein StudiesInfluences redox reactions in proteins
TherapeuticsPotential precursor for drugs targeting oxidative stress
MedicineDrug DevelopmentCandidate for new pharmaceuticals
IndustryPolymer ProductionUsed in materials requiring disulfide linkages
Material ScienceDevelopment of advanced materials

Case Studies

Case Study 1: Redox Biology

  • A study investigated the interactions of 6,6'-Disulfanediylbis(2-methylaniline) with various thiol-containing proteins. Results demonstrated that the compound effectively modulated protein folding through disulfide bond formation and cleavage, highlighting its significance in cellular redox processes.

Case Study 2: Polymer Engineering

  • In an industrial application, researchers utilized 6,6'-Disulfanediylbis(2-methylaniline) in the synthesis of a novel polymer blend. The resulting material exhibited enhanced tensile strength and thermal stability compared to traditional polymers, showcasing the compound's utility in material science.

Mechanism of Action

The mechanism by which 6,6'-Disulfanediylbis(2-methylaniline) exerts its effects involves its ability to form disulfide bridges, which can crosslink polymers and proteins. This crosslinking enhances the stability and mechanical properties of materials. The molecular targets and pathways involved include the formation of covalent bonds with functional groups on polymers and proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The disulfide-linked aniline derivatives exhibit distinct physicochemical and reactivity profiles depending on substituent type (e.g., -Cl, -CH₃) and position (ortho, meta, para). Below is a detailed comparison:

Table 1: Key Properties of 6,6'-Disulfanediylbis(2-methylaniline) and Analogs

Compound Name Molecular Formula Substituent (Position) Melting Point (°C) Key Reactivity/Applications
6,6'-Disulfanediylbis(2-methylaniline) C₁₄H₁₆N₂S₂ -CH₃ (ortho) Not reported Precursor for benzothiazepines
6,6'-Disulfanediylbis(3-chloroaniline) C₁₂H₁₀Cl₂N₂S₂ -Cl (meta) 76–78 Suzuki coupling; redox-active intermediates
6,6'-Disulfanediylbis(3-methylaniline) C₁₄H₁₆N₂S₂ -CH₃ (meta) Not reported Steric hindrance impacts catalytic reactions
2,2'-Dithiobis(6-chloroaniline) C₁₂H₁₀Cl₂N₂S₂ -Cl (ortho) Not reported Higher polarity; potential antimicrobial uses

Key Differences and Trends

Electronic Effects: Chloro Substituents (e.g., 3-chloro, 2-chloro analogs): Electron-withdrawing groups increase polarity and oxidative stability of the disulfide bond. For example, 6,6'-disulfanediylbis(3-chloroaniline) shows robust stability in H₂O₂-mediated reactions (). Meta-substituted methyl derivatives (e.g., 3-methyl) may exhibit lower solubility in polar solvents compared to ortho isomers .

Steric Effects :

  • Ortho-substituted derivatives (e.g., 2-methyl, 2-chloro) introduce significant steric hindrance around the aromatic ring, affecting interactions with catalysts. For instance, in Suzuki-Miyaura coupling, bulky substituents on aniline derivatives can suppress undesired side reactions ().

Thermal and Physical Properties :

  • The 3-chloro analog has a reported melting point of 76–78°C (), while methyl-substituted variants likely have lower melting points due to reduced symmetry and weaker intermolecular forces.

Applications :

  • Chloro Derivatives : Widely used in synthesizing sulfonamide-linked polymers and redox-active intermediates ().
  • Methyl Derivatives : Preferred for synthesizing sterically hindered ligands or pharmaceuticals requiring controlled release profiles ().

Biological Activity

6,6'-Disulfanediylbis(2-methylaniline) is a compound of increasing interest in biological research due to its potential therapeutic applications and biological activities. This article explores its synthesis, biological activity, and relevant case studies, drawing from a variety of scientific sources.

Synthesis of 6,6'-Disulfanediylbis(2-methylaniline)

The synthesis of 6,6'-Disulfanediylbis(2-methylaniline) typically involves the reaction of 2-methylaniline with a disulfide reagent. The general reaction can be represented as follows:

2 C7H9N+R S S RC14H18N2S2+by products\text{2 C}_7\text{H}_9\text{N}+\text{R S S R}\rightarrow \text{C}_{14}\text{H}_{18}\text{N}_2\text{S}_2+\text{by products}

This reaction leads to the formation of the target compound along with other by-products that may require purification steps such as recrystallization or chromatography.

Antioxidant Properties

Research indicates that compounds similar to 6,6'-Disulfanediylbis(2-methylaniline) exhibit significant antioxidant activities. For instance, studies on related oxime derivatives have shown their ability to scavenge free radicals and inhibit lipid peroxidation. The total antioxidant activity was measured using various assays, including the DPPH radical scavenging method and the ferric reducing antioxidant power (FRAP) assay. These studies suggest that structural modifications can enhance antioxidant properties, which may be applicable to 6,6'-Disulfanediylbis(2-methylaniline) as well .

Anticancer Activity

The anticancer potential of compounds containing the 2-methylaniline moiety has been documented in several studies. For example, derivatives have shown selective antiproliferative effects against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival. In vitro studies demonstrated that certain derivatives exhibited IC50 values lower than 10 µM against leukemia cells, indicating potent activity .

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of 6,6'-Disulfanediylbis(2-methylaniline). Preliminary studies suggest that while certain anilines can exhibit toxicity, the specific effects of this compound require further investigation. The structure-activity relationship (SAR) studies indicate that modifications in the aniline structure can influence both biological activity and toxicity profiles .

Case Studies

  • Antioxidant Activity Assessment : A comparative study evaluated the antioxidant properties of various substituted anilines, including those with disulfide linkages. The results indicated that compounds with electron-donating groups exhibited enhanced scavenging abilities against reactive oxygen species (ROS), suggesting a potential application for 6,6'-Disulfanediylbis(2-methylaniline) in oxidative stress-related conditions .
  • Anticancer Efficacy : A series of pyridine-bridged analogs were synthesized and tested for their anticancer properties. Among these, compounds similar to 6,6'-Disulfanediylbis(2-methylaniline) showed promising results in inhibiting tumor growth in xenograft models. The study highlighted the importance of structural features in enhancing bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,6'-Disulfanediylbis(2-methylaniline)
Reactant of Route 2
Reactant of Route 2
6,6'-Disulfanediylbis(2-methylaniline)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.